molecular formula C6H9NO4 B124639 (2R,4S)-pyrrolidine-2,4-dicarboxylic acid CAS No. 159000-54-1

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

Cat. No. B124639
CAS RN: 159000-54-1
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. It is an important building block for the production of glutamate, which is a major excitatory neurotransmitter in the central nervous system. PDC has been the subject of intense research due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a precursor for the synthesis of glutamate, which is a major excitatory neurotransmitter in the brain. Glutamate binds to NMDA receptors, which are involved in learning and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is readily available and can be synthesized using a variety of methods. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is also stable and can be stored for long periods of time. However, (2R,4S)-pyrrolidine-2,4-dicarboxylic acid also has some limitations for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be toxic at high concentrations, and care must be taken when handling (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can also be difficult to purify, and impurities can affect the results of experiments.

Future Directions

There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the development of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid analogs with improved pharmacological properties. Another area of research is the investigation of the role of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid in the development of neurological disorders. Finally, research is needed to determine the optimal dosage and administration of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid for therapeutic use.
Conclusion:
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. Future research is needed to fully understand the potential therapeutic applications of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.

Synthesis Methods

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide and ethyl chloroformate, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.

Scientific Research Applications

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.

properties

CAS RN

159000-54-1

Product Name

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1

InChI Key

NRSBQSJHFYZIPH-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)C(=O)O

SMILES

C1C(CNC1C(=O)O)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O

Pictograms

Irritant

synonyms

1-pyrrolidine-2,4-dicarboxylic acid
1-trans-pyrrolidine-2,4-dicarboxylic acid
2,4-pyrrolidine dicarboxylate
L-pyrrolidine-2,4-dicarboxylic acid
L-trans-2,4-pyrrolidine dicarboxylate
L-trans-pyrrolidine-2,4-dicarboxylic acid
PDC-2,4
pyrrolidine-2,4-dicarboxylate
pyrrolidine-2,4-dicarboxylic acid
pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome

Origin of Product

United States

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